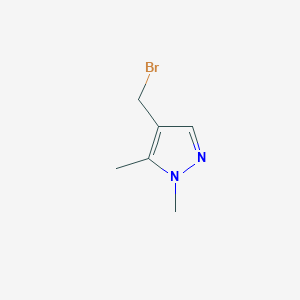

4-(bromomethyl)-1,5-dimethyl-1H-pyrazole

CAS No.:

Cat. No.: VC15752681

Molecular Formula: C6H9BrN2

Molecular Weight: 189.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9BrN2 |

|---|---|

| Molecular Weight | 189.05 g/mol |

| IUPAC Name | 4-(bromomethyl)-1,5-dimethylpyrazole |

| Standard InChI | InChI=1S/C6H9BrN2/c1-5-6(3-7)4-8-9(5)2/h4H,3H2,1-2H3 |

| Standard InChI Key | WYBNMLKTYWHYIX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=NN1C)CBr |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The pyrazole ring in 4-(bromomethyl)-1,5-dimethyl-1H-pyrazole adopts a planar configuration, with nitrogen atoms at positions 1 and 2. The methyl groups at positions 1 and 5 introduce steric hindrance, while the bromomethyl group at position 4 provides a site for nucleophilic substitution reactions. The compound’s tautomeric stability is influenced by the electron-withdrawing bromine atom, which stabilizes the 1H-tautomer over the 2H-form .

Synthesis and Reaction Chemistry

Synthetic Routes

-

Bromination of 1,5-Dimethyl-1H-pyrazole:

-

Reagents: N-Bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) under radical initiation.

-

Conditions: Reflux in carbon tetrachloride (CCl) at 80°C for 6–8 hours.

-

Mechanism: A radical chain process where AIBN generates initiator radicals, abstracting hydrogen from the methyl group to form a carbon-centered radical. Bromine transfer from NBS yields the bromomethyl product.

-

-

Alternative Alkylation Strategies:

Key Reactions

-

Nucleophilic Substitution:

The bromomethyl group undergoes substitution with nucleophiles such as amines, thiols, and alkoxides. For example, reaction with sodium azide (NaN) in DMF produces 4-(azidomethyl)-1,5-dimethyl-1H-pyrazole, a precursor for click chemistry. -

Cross-Coupling Reactions:

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable the introduction of aryl or heteroaryl groups at the bromomethyl site. This reactivity is exploited in drug discovery to diversify molecular scaffolds . -

Oxidation and Reduction:

Applications in Scientific Research

Pharmaceutical Development

4-(Bromomethyl)-1,5-dimethyl-1H-pyrazole serves as a key intermediate in synthesizing bioactive molecules:

-

Anticancer Agents: Derivatives with appended sulfonamide groups inhibit carbonic anhydrase IX, a target in hypoxic tumors .

-

Antimicrobials: Quaternary ammonium derivatives exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .

-

Anti-Inflammatory Compounds: Pyrazole-acetylated analogs reduce COX-2 expression by 40–60% in murine macrophage models .

Agrochemical Innovations

-

Herbicides: Thiourea derivatives derived from this compound disrupt photosynthesis in Amaranthus retroflexus (EC: 12 µM) .

-

Insect Growth Regulators: Benzoylurea analogs inhibit chitin synthesis in Spodoptera litura larvae, causing mortality rates of 85–90%.

Material Science

The compound’s bromine atom facilitates polymerization into conductive polymers. For instance, electropolymerization with pyrrole yields films with a conductivity of 10–100 S/cm, suitable for organic electronics .

Comparative Analysis with Analogous Compounds

The bromomethyl group in 4-(bromomethyl)-1,5-dimethyl-1H-pyrazole offers superior leaving-group ability compared to chloro analogs, enabling faster substitution kinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume